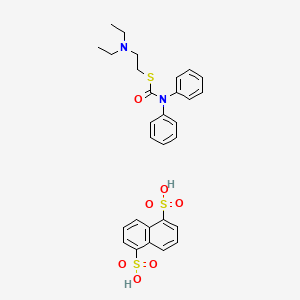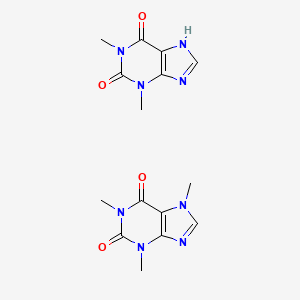
N-Ethyl-N-(2-hydroxyethyl)stearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(2-hydroxyethyl)stearamide: is an organic compound with the molecular formula C22H45NO2. It is a derivative of stearamide, where the stearic acid is modified with ethyl and hydroxyethyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Ethyl-N-(2-hydroxyethyl)stearamide can be synthesized through the reaction of stearic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction typically involves the following steps:
Reactants: Stearic acid and N-ethyl-N-(2-hydroxyethyl)amine.
Solvent: A suitable solvent such as methanol or acetone is used to dissolve the reactants.
Catalyst: An acidic catalyst like sulfuric acid or hydrochloric acid is added to accelerate the reaction.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The product is purified using techniques such as thin-layer chromatography or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactants: Large quantities of stearic acid and N-ethyl-N-(2-hydroxyethyl)amine.
Continuous Reactors: Use of continuous reactors to maintain a steady production rate.
Automated Systems: Automated systems for mixing, heating, and purification to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N-(2-hydroxyethyl)stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides.
Substitution: It can undergo substitution reactions where the ethyl or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while substitution can produce various substituted amides .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(2-hydroxyethyl)stearamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell signaling and membrane interactions.
Medicine: Research explores its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, lubricants, and anti-static agents.
Wirkmechanismus
The mechanism by which N-Ethyl-N-(2-hydroxyethyl)stearamide exerts its effects involves interactions with cellular membranes and proteins. The compound’s hydrophobic stearic acid tail allows it to integrate into lipid bilayers, while the hydrophilic ethyl and hydroxyethyl groups interact with aqueous environments. This dual nature facilitates its role as a surfactant and emulsifier. Additionally, it may influence cell signaling pathways by modulating membrane fluidity and protein interactions .
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyethyl)stearamide: Similar structure but lacks the ethyl group.
Stearoylethanolamide: Another derivative of stearamide with different functional groups.
N-ethylstearamide: Contains an ethyl group but lacks the hydroxyethyl group.
Uniqueness: N-Ethyl-N-(2-hydroxyethyl)stearamide is unique due to its combination of ethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This makes it particularly effective as a surfactant and emulsifier compared to its analogs .
Eigenschaften
CAS-Nummer |
24731-31-5 |
|---|---|
Molekularformel |
C22H45NO2 |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
N-ethyl-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3 |
InChI-Schlüssel |
AMPMLHRGDKAIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
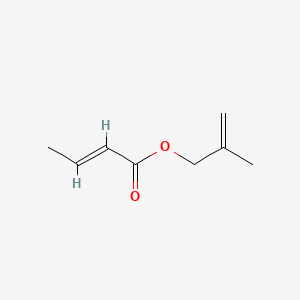
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)

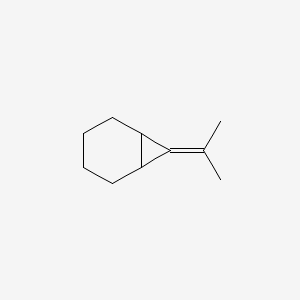
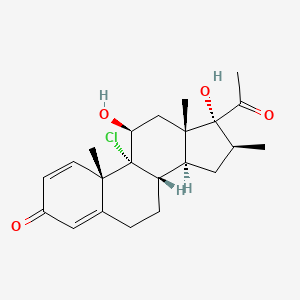
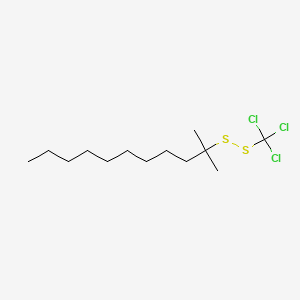
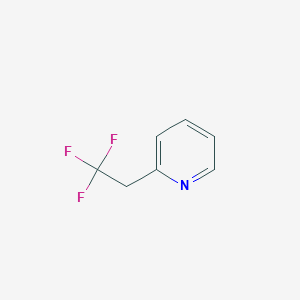
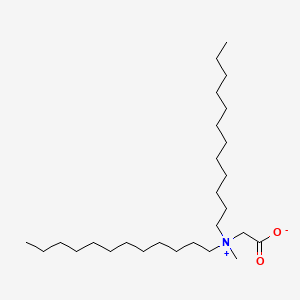
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
